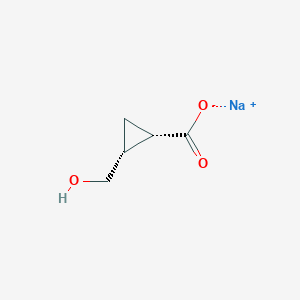
Sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate, also known as sodium hydroxymethyl cyclopropanecarboxylate, is a chemical compound that has been widely used in scientific research. It is a derivative of cyclopropane, a three-membered ring compound that has been extensively studied due to its unique properties. Sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
Cyclopropane-containing compounds, such as those derived from Sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate, have been the subject of extensive research due to their unique chemical reactivity and potential applications. One key study involves the reductive cyclization of hydroxymethyl-dihydrofuranones using sodium tetrahydridoborate, leading to bicyclic compounds where a lactone ring is fused to a cyclopropane ring. These products can undergo hydrolysis with aqueous sodium hydroxide to form disodium cyclopropane-1,1-dicarboxylates, which can further react to produce diesters. This process highlights the synthetic utility of cyclopropane derivatives in creating structurally complex molecules from simpler precursors (A. Avetisyan et al., 2008).
Spectroscopic Studies
Spectroscopic analysis of cyclopropane carboxylic acid and its sodium salt provides insights into their molecular structure and behavior. Raman and infrared spectra have been used to study these compounds, leading to the determination of their symmetry properties and the arrangement of carboxylate groups. Such studies are crucial for understanding the physical and chemical properties of cyclopropane derivatives at a molecular level (J. Maillols, 1972).
Polymerization and Material Science
Cyclopropane derivatives also find applications in material science, particularly in the polymerization process. For instance, diethyl 1,1-cyclopropanedicarboxylate undergoes ring-opening polymerization under anionic conditions initiated by metallic sodium. This mechanism is essential for synthesizing polymers with specific structural features, which could have implications in developing new materials with desirable mechanical and chemical properties (J. Penelle et al., 1994).
Metal-Organic Frameworks (MOFs)
Cyclohexanetetracarboxylate ligands, similar in structure to the cyclopropane derivatives, have been used to synthesize new metal-organic frameworks (MOFs) . These MOFs possess unique structural characteristics, such as different conformations of the ligand, leading to diverse magnetic and luminescent properties. Such research is pivotal in the development of advanced materials for catalysis, gas storage, and separation technologies (Rongming Wang et al., 2009).
Fluorination Techniques
The synthesis of distally fluorinated ketones from tertiary cyclopropanols, easily derived from carboxylic esters, showcases another application of cyclopropane derivatives in organic synthesis. This method involves cyclopropane ring cleavage and highlights the utility of cyclopropane-containing compounds in introducing fluorinated groups into molecules, which is of great interest in medicinal chemistry and drug design (Yulia A. Konik et al., 2017).
Propiedades
IUPAC Name |
sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c6-2-3-1-4(3)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUIJWRDBSXKKZ-MMALYQPHSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)[O-])CO.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)[O-])CO.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

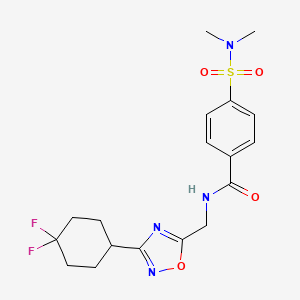
![5,6-dichloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2756005.png)

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2756013.png)
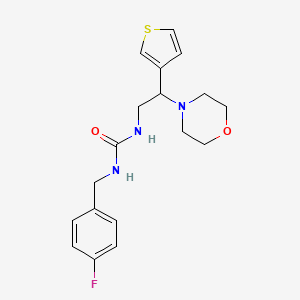
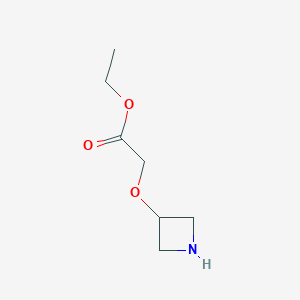

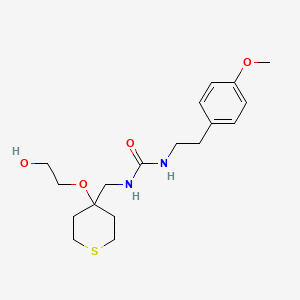

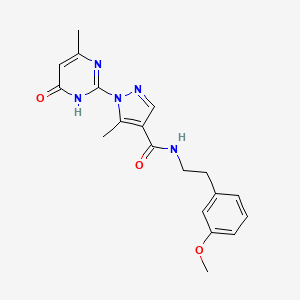
![(3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2756024.png)

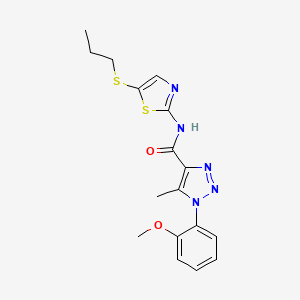
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)